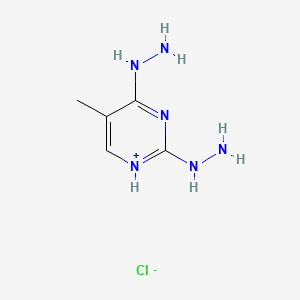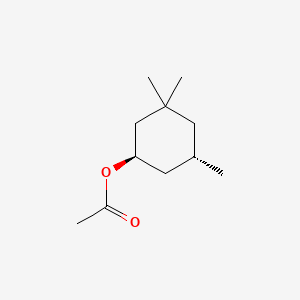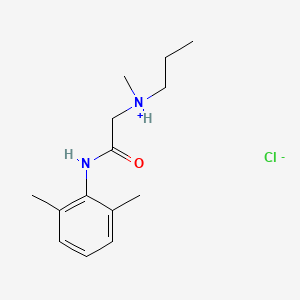
Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)-, monohydrochloride: is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an acetamide group, a dimethylphenyl group, and a methylpropylamino group, all combined with a monohydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)-, monohydrochloride typically involves the reaction of 2,6-dimethylaniline with isobutylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and filtration.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
科学的研究の応用
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.
Biology: In biological research, it is used to study enzyme interactions and protein binding due to its unique structure.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
- Acetamide, N-(2,6-dimethylphenyl)-2-(ethylamino)-, monohydrochloride
- Acetamide, N-(2,6-dimethylphenyl)-2-(propylamino)-, monohydrochloride
Comparison: Compared to its similar compounds, Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)-, monohydrochloride is unique due to the presence of the methylpropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in specific research and industrial applications.
特性
CAS番号 |
50295-21-1 |
|---|---|
分子式 |
C14H23ClN2O |
分子量 |
270.80 g/mol |
IUPAC名 |
[2-(2,6-dimethylanilino)-2-oxoethyl]-methyl-propylazanium;chloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-5-9-16(4)10-13(17)15-14-11(2)7-6-8-12(14)3;/h6-8H,5,9-10H2,1-4H3,(H,15,17);1H |
InChIキー |
ZIHDTMKKCXWIFI-UHFFFAOYSA-N |
正規SMILES |
CCC[NH+](C)CC(=O)NC1=C(C=CC=C1C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


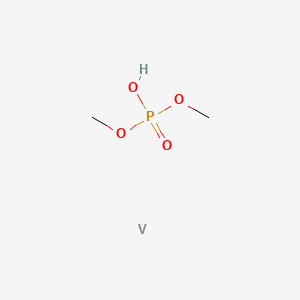
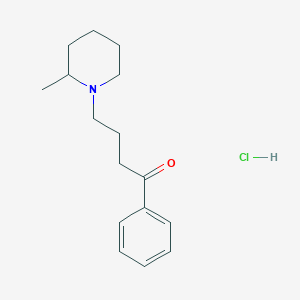
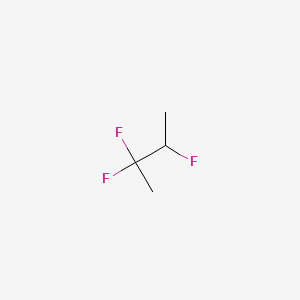

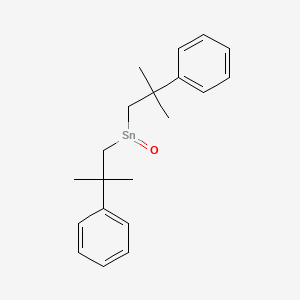
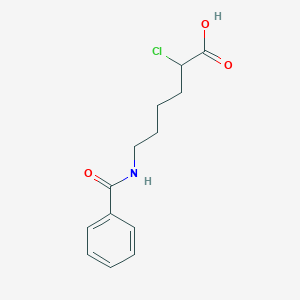
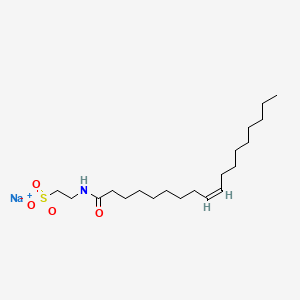
![Sulfuric acid--N-[2-hydroxy-3-(2-methylphenoxy)propyl]guanidine (1/1)](/img/structure/B13761764.png)
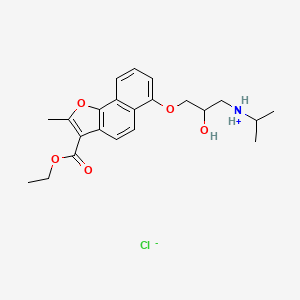
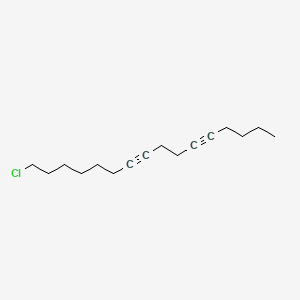
![N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13761787.png)
